molecular formula C10H11FO3 B1217130 2-(4-Fluorophenoxy)-2-methylpropanoic acid CAS No. 587-11-1

2-(4-Fluorophenoxy)-2-methylpropanoic acid

Cat. No. B1217130
CAS RN: 587-11-1
M. Wt: 198.19 g/mol
InChI Key: PXVNKPIQJZZEMO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-2-methylpropanoic acid is a compound of interest due to its potential applications in various fields of chemistry and materials science. Its structure, which incorporates a fluorophenoxy group, suggests it could have unique properties relevant to pharmaceuticals, agrochemicals, and advanced materials.

Synthesis Analysis

The synthesis of compounds like this compound often involves halogenation, coupling reactions, and carboxylation processes. A practical synthesis route for related fluorinated biphenyls, which are key intermediates for the manufacture of similar compounds, has been developed, emphasizing the importance of cost-effective and environmentally benign methods (Qiu et al., 2009)(Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of fluorophenoxy derivatives plays a crucial role in their reactivity and physical-chemical properties. Advanced techniques such as NMR, X-ray crystallography, and computational modeling are instrumental in elucidating these structures, offering insights into the electronic effects of the fluorine atom and its impact on the molecule's overall behavior.

Chemical Reactions and Properties

Fluorinated compounds are known for their unique reactivity patterns due to the electronegative nature of fluorine. It can influence the acidity of adjacent protons, the stability of carbanions, and participate in various organic reactions, including substitutions and eliminations, tailored towards the synthesis of complex molecules (Bakhotmah & Al-Otaibi, 2020)(Bakhotmah & Al-Otaibi, 2020).

Scientific Research Applications

1. Role in Intramolecular Ortho-Chlorination

2-(4-Fluorophenoxy)-2-methylpropanoic acid plays a role in intramolecular ortho-chlorination reactions. Research demonstrates its use in the generation of benzoxazinones through a reaction with thionyl chloride, indicating its potential in organic synthesis and chemical transformations (Byers et al., 1981).

2. High-Performance Liquid Chromatography Applications

This compound has been investigated for its application in high-performance liquid chromatography (HPLC), specifically for the fluorogenic labeling and separation of biologically important thiols. This suggests its utility in analytical chemistry, particularly in pharmaceutical and biochemical analysis (Gatti et al., 1990).

3. Study in Drug Degradation Processes

The compound has been studied in the context of the degradation of ciprofibrate, an orally active hypolipidemic agent. Understanding its degradation products and mechanisms can be crucial in pharmaceutical sciences for drug stability and efficacy studies (Dulayymi et al., 1993).

4. Research in Nonsteroidal Antiandrogen Synthesis

It is involved in the synthesis and resolution of nonsteroidal antiandrogens, indicating its significance in the development of therapeutic agents, particularly in the treatment of conditions like prostate cancer (Tucker & Chesterson, 1988).

5. Anaerobic Transformation in Environmental Sciences

This compound is relevant in environmental sciences, particularly in the study of anaerobic transformation of phenol to benzoate. Its fluorinated derivatives have been used to elucidate the mechanism of transformation in microbial consortia, contributing to our understanding of environmental degradation processes (Genthner et al., 1989).

6. Applications in Crystal Structure Elucidation

Research in crystallography has utilized 2-(4-fluorophenoxy) acetic acid, a closely related compound, for crystal structure elucidation and Hirshfeld surface analysis. This application is crucial in the field of material science and molecular modeling (Prabhuswamy et al., 2021).

7. Synthesis of PPARpan Agonists

The compound is used in the synthesis of potent PPARpan agonists, highlighting its role in medicinal chemistry and drug development (Guo et al., 2006).

8. Microbial Synthesis in Polymer Science

In polymer science, the compound is part of studies involving microbial synthesis of polyhydroxyalkanoates with fluorinated phenoxy side groups. This has implications for developing new materials with unique physical properties (Takagi et al., 2004).

9. Optical Synthesis in Organic Chemistry

The compound has been part of studies on the synthesis of optically active fluoropropanoic acid and its analogs, which is important in the field of organic synthesis and stereochemistry (Fritz-Langhals & Schu¨tz, 1993).

10. Synthon in Radiopharmaceutical Synthesis

It has been used in the synthesis of radiopharmaceuticals, acting as a synthon for complex molecules used in medical imaging and diagnostics (Ross et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-FLUOROPHENOXY)BENZOIC ACID, suggests avoiding contact with skin and eyes, avoiding breathing mist, gas or vapors, and using personal protective equipment. It also recommends ensuring adequate ventilation and keeping away from sources of ignition .

Future Directions

The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s noteworthy that the compound shows significant in vitro selectivity and reveals this prodrug as promising for anticancer therapy .

Mechanism of Action

Target of Action

Similar compounds like 4-(4-fluorobenzyloxy)phenylboronic acid and 4-(4-Fluorophenoxy)phenylacetic acid are often used in organic synthesis, suggesting that the compound might interact with various biological targets depending on the specific context.

Mode of Action

Organoboron compounds like 4-(4-fluorobenzyloxy)phenylboronic acid are known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron compound undergoes transmetalation with a palladium (II) complex

Biochemical Pathways

Organoboron compounds are known to participate in carbon-carbon bond-forming reactions , which are fundamental to many biochemical pathways.

Result of Action

The compound’s potential involvement in carbon-carbon bond-forming reactions could have wide-ranging effects, depending on the specific context.

properties

IUPAC Name

2-(4-fluorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVNKPIQJZZEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207395
Record name Fluorofibric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

587-11-1
Record name Fluorofibric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorofibric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenoxy)-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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